molecular formula C10H18N4 B3059275 1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)- CAS No. 96313-89-2

1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)-

Cat. No.: B3059275
CAS No.: 96313-89-2
M. Wt: 194.28 g/mol
InChI Key: DVUJXWXGLBGZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)- is a complex organic compound that features both amine and pyridine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)- typically involves the reaction of 1,2-ethanediamine with a pyridine derivative. The reaction conditions may include:

    Solvent: Common solvents such as ethanol or methanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Moderate temperatures to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding oxides.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups onto the molecule.

Scientific Research Applications

1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)- has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Potential use in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine and pyridine groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine: A simpler compound without the pyridine group.

    N-(2-aminoethyl)-N-(2-pyridinylmethyl)-amine: Lacks the ethane backbone.

    Pyridine derivatives: Compounds with similar pyridine structures but different functional groups.

Uniqueness

1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)- is unique due to its combination of amine and pyridine functionalities, which confer distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

N'-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c11-4-7-14(8-5-12)9-10-3-1-2-6-13-10/h1-3,6H,4-5,7-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUJXWXGLBGZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CCN)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565788
Record name N~1~-(2-Aminoethyl)-N~1~-[(pyridin-2-yl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96313-89-2
Record name N~1~-(2-Aminoethyl)-N~1~-[(pyridin-2-yl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)-
Reactant of Route 2
Reactant of Route 2
1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)-
Reactant of Route 3
Reactant of Route 3
1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)-
Reactant of Route 4
Reactant of Route 4
1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)-
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)-
Reactant of Route 6
Reactant of Route 6
1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.